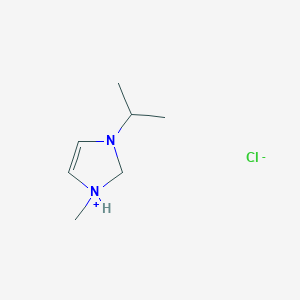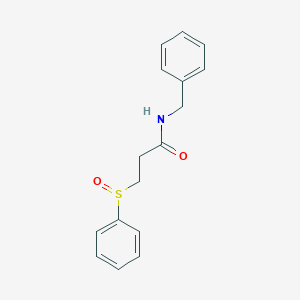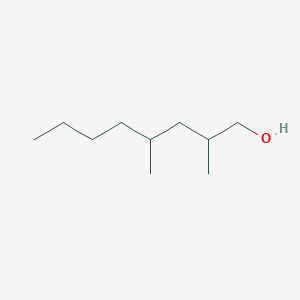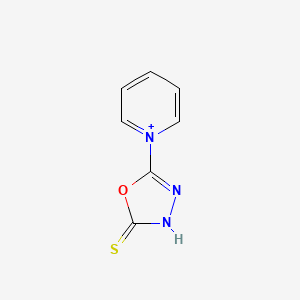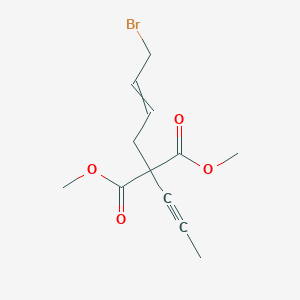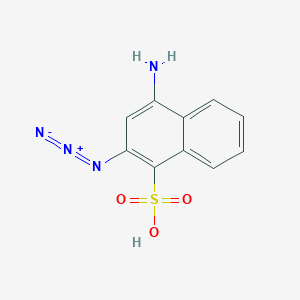
4-Amino-2-azidonaphthalene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-azidonaphthalene-1-sulfonic acid is a chemical compound derived from naphthalene, characterized by the presence of amino, azido, and sulfonic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-azidonaphthalene-1-sulfonic acid typically involves the following steps:
Nitration: Naphthalene is nitrated to form 2-nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, yielding 2-aminonaphthalene.
Sulfonation: The amino group is sulfonated to form 4-amino-2-naphthalenesulfonic acid.
Azidation: Finally, the amino group is converted to an azido group through a diazotization reaction followed by substitution with sodium azide.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-azidonaphthalene-1-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to an amino group.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the sulfonic acid group under basic conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Amino-2-azidonaphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-azidonaphthalene-1-sulfonic acid involves its functional groups:
Azido Group: Can undergo cycloaddition reactions, forming triazoles which are useful in click chemistry.
Amino Group: Can participate in nucleophilic substitution and condensation reactions.
Sulfonic Acid Group: Enhances the solubility of the compound in aqueous solutions and can act as a leaving group in substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-naphthalenesulfonic acid: Lacks the azido group, making it less reactive in certain types of chemical reactions.
2-Aminonaphthalene-1-sulfonic acid: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness
4-Amino-2-azidonaphthalene-1-sulfonic acid is unique due to the presence of the azido group, which imparts distinct reactivity and allows for the formation of triazoles through cycloaddition reactions. This makes it particularly valuable in click chemistry and other synthetic applications.
Propiedades
Número CAS |
138048-54-1 |
|---|---|
Fórmula molecular |
C10H8N4O3S |
Peso molecular |
264.26 g/mol |
Nombre IUPAC |
4-amino-2-azidonaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H8N4O3S/c11-8-5-9(13-14-12)10(18(15,16)17)7-4-2-1-3-6(7)8/h1-5H,11H2,(H,15,16,17) |
Clave InChI |
HZFGUEFEICMPKE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=C2S(=O)(=O)O)N=[N+]=[N-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Benzyloxy)-2-oxoethyl]icos-3-enoate](/img/structure/B14287635.png)
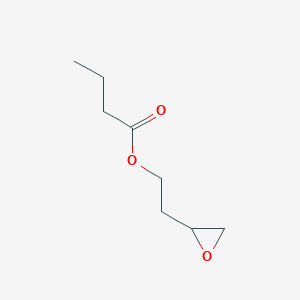
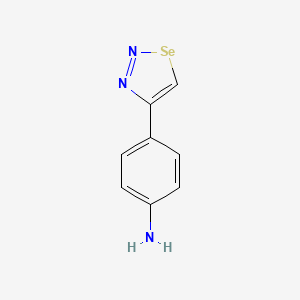
![4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14287665.png)

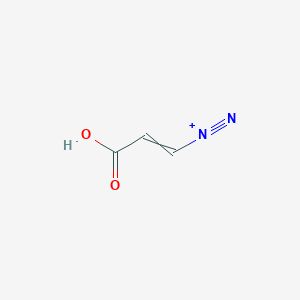
![4,4'-{[2-Hydroxy-5-(2-phenylpropan-2-yl)-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B14287673.png)

